

Elevated 3-Methyladipic Acid Levels: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B3434890

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This guide provides a comprehensive comparison of **3-methyladipic acid** (3-MAA) levels in healthy versus various disease state populations. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for measurement, and illustrates the relevant metabolic pathway and analytical workflow.

Quantitative Analysis of Urinary 3-Methyladipic Acid

Urinary **3-methyladipic acid** is a dicarboxylic acid that can be found in urine. Its concentration is a valuable biomarker for certain metabolic disorders. The following table summarizes urinary 3-MAA levels in healthy individuals and in patients with Adult Refsum Disease (ARD), a rare genetic disorder affecting phytanic acid metabolism. Data for other conditions, such as mitochondrial disorders and diabetic ketoacidosis, are less defined in the literature, with reports generally indicating a qualitative increase in various organic acids without specific quantitative ranges for 3-MAA.

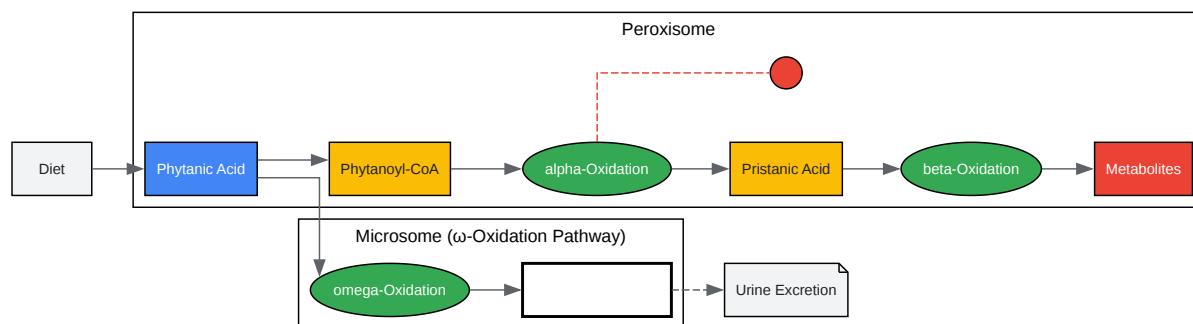
Population Group	Urinary 3-Methyladipic Acid Level	Reference(s)
Healthy Adults	3.4 mg/g creatinine	[1]
Adult Refsum Disease (ARD) Patients	6.8 mg/day (range: 1.9 - 14.4 mg/day)	[1]

Note: The levels in ARD patients reflect the capacity of the ω -oxidation pathway for phytanic acid metabolism, which is upregulated in this condition.

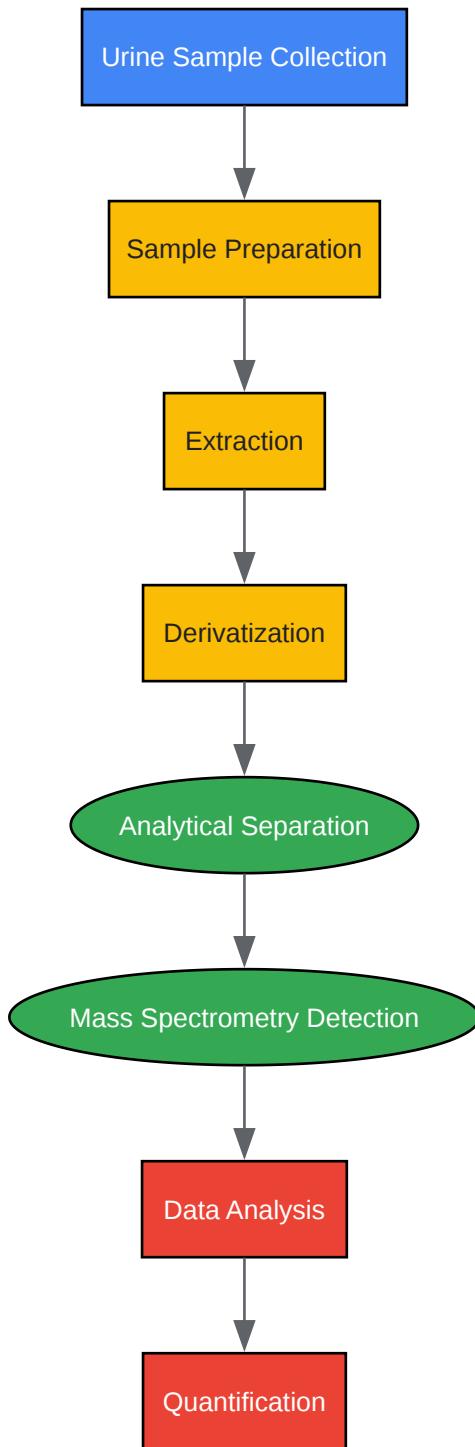
Metabolic Pathway and Experimental Workflow

The production of **3-methyladipic acid** is intricately linked to the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet. In healthy individuals, phytanic acid is primarily metabolized through α -oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this primary pathway. This leads to the increased utilization of an alternative pathway, ω -oxidation, which results in the formation and subsequent excretion of **3-methyladipic acid**.

Phytanic Acid Metabolism and 3-MAA Formation



General Workflow for Urinary 3-MAA Analysis

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References

- 1. researchgate.net [researchgate.net]
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